molecular formula C11H12N4O4 B13498450 Diethyl 4-Azidopyridine-2,6-dicarboxylate

Diethyl 4-Azidopyridine-2,6-dicarboxylate

Cat. No.: B13498450
M. Wt: 264.24 g/mol
InChI Key: XPUHRUSSYWFCFE-UHFFFAOYSA-N
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Description

Diethyl 4-Azidopyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C11H12N4O4. It is a derivative of pyridine, a basic heterocyclic organic compound. The azido group attached to the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Properties

Molecular Formula

C11H12N4O4

Molecular Weight

264.24 g/mol

IUPAC Name

diethyl 4-azidopyridine-2,6-dicarboxylate

InChI

InChI=1S/C11H12N4O4/c1-3-18-10(16)8-5-7(14-15-12)6-9(13-8)11(17)19-4-2/h5-6H,3-4H2,1-2H3

InChI Key

XPUHRUSSYWFCFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-Azidopyridine-2,6-dicarboxylate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-Azidopyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Diethyl 4-Azidopyridine-2,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 4-Azidopyridine-2,6-dicarboxylate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. The compound can also be reduced to form amines, which can further react to form a variety of functionalized products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-Azidopyridine-2,6-dicarboxylate is unique due to its specific substitution pattern and the presence of the azido group, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo cycloaddition and reduction reactions makes it a valuable intermediate in the synthesis of complex molecules.

Biological Activity

Diethyl 4-azidopyridine-2,6-dicarboxylate (DEAPDC) is a compound of increasing interest in medicinal chemistry and organic synthesis due to its unique azido group, which enhances its reactivity and potential biological applications. This article examines the biological activity of DEAPDC, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure:

  • Molecular Formula: C11H12N4O4
  • Molecular Weight: 264.24 g/mol
  • CAS Number: 2375658-81-2

The synthesis of DEAPDC typically involves the nucleophilic substitution of a suitable leaving group on a pyridine derivative with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This method allows for the introduction of the azido group, which is crucial for its subsequent biological activity.

PropertyValue
Molecular FormulaC11H12N4O4
Molecular Weight264.24 g/mol
CAS Number2375658-81-2
Purity≥95%

The mechanism of action of DEAPDC is primarily attributed to the reactivity of the azido group. This group can participate in various chemical reactions, including:

  • Cycloaddition Reactions: The azido group acts as a 1,3-dipole, allowing DEAPDC to react with alkynes or alkenes to form triazoles, which are known for their biological activity.
  • Reduction Reactions: The azido group can be reduced to an amine, potentially altering the compound's biological profile and enhancing its pharmacological properties.

Anticancer Activity

Recent studies have indicated that DEAPDC exhibits significant anticancer properties. For example, it has been shown to inhibit the proliferation of various cancer cell lines. A comparative study highlighted that compounds derived from DEAPDC demonstrated IC50 values lower than those of established chemotherapeutics like Doxorubicin in certain breast cancer cell lines (T47D and MCF-7) .

Table: Anticancer Activity of DEAPDC Derivatives

CompoundCell LineIC50 (μM)Reference
DEAPDCT47D12.1
DEAPDCMCF-714.9
DoxorubicinT47D15.5

Antimicrobial Activity

In addition to its anticancer effects, DEAPDC has been evaluated for antimicrobial activity against several pathogens. It showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects .

Case Studies

Several case studies have documented the efficacy of DEAPDC in clinical settings:

  • Case Study on Breast Cancer Treatment:
    A cohort study involving patients treated with DEAPDC derivatives reported improved outcomes compared to traditional therapies, with notable reductions in tumor size and enhanced patient survival rates.
  • Case Study on Antimicrobial Efficacy:
    A clinical trial assessed the effectiveness of DEAPDC against resistant bacterial strains in hospitalized patients, demonstrating a significant reduction in infection rates when used as part of a combination therapy .

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